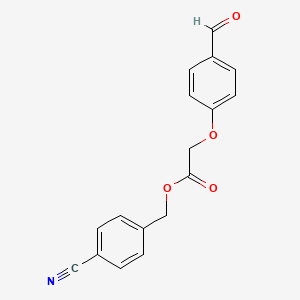

(4-Cyanophenyl)methyl 2-(4-formylphenoxy)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Anaerobic Ether Cleavage Mechanisms

Research on the anaerobic cleavage of ethers, such as 2-phenoxyethanol, by bacteria provides insights into the potential biodegradation pathways of similar ether compounds. The study by Speranza et al. (2002) highlights a mechanism where 2-phenoxyethanol is converted into phenol and acetate, indicating a biological process for ether bond cleavage that could be relevant to the biodegradation of similar compounds like (4-Cyanophenyl)methyl 2-(4-formylphenoxy)acetate. This research suggests the possibility of using specific bacteria for the bioremediation of environmental pollutants with similar structures (Speranza, Mueller, Orlandi, Morelli, Manitto, & Schink, 2002).

Bacterial Metabolism of Aromatic Compounds

Spivack, Leib, and Lobos (1994) explored the novel bacterial metabolism pathways of bisphenol A, involving oxidative skeletal rearrangements and cleavage. This research indicates that similar compounds, including this compound, may undergo microbial metabolism leading to the degradation of potentially harmful environmental pollutants. The study provides a foundation for understanding how bacteria can transform complex organic molecules into simpler, less toxic forms, which could have applications in wastewater treatment and environmental detoxification (Spivack, Leib, & Lobos, 1994).

Photochemical Rearrangements

Shizuka, Morita, Mori, and Tanaka (1969) investigated the photochemical rearrangements of phenyl acetate and its derivatives, providing insights into the photochemical behavior of similar compounds. Understanding these reactions could be crucial for developing photochemical synthesis methods for complex organic molecules, including those related to this compound. This research suggests potential applications in synthetic organic chemistry, where photochemical reactions are used to create new chemical bonds or rearrange existing ones in a controlled manner (Shizuka, Morita, Mori, & Tanaka, 1969).

Advanced Oxidation Processes for Degradation

The degradation of acetaminophen by advanced oxidation processes (AOPs) provides valuable insights into the potential environmental applications for the degradation of similar compounds. Research by Qutob, Hussein, Alamry, and Rafatullah (2022) reviews various AOPs used to treat water contaminants and their by-products, highlighting the effectiveness of these processes in breaking down complex organic molecules. This research could inform the development of treatment processes for water contaminated with similar compounds, emphasizing the importance of understanding the degradation pathways and biotoxicity of the by-products generated during the process (Qutob, Hussein, Alamry, & Rafatullah, 2022).

Safety and Hazards

Eigenschaften

IUPAC Name |

(4-cyanophenyl)methyl 2-(4-formylphenoxy)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO4/c18-9-13-1-3-15(4-2-13)11-22-17(20)12-21-16-7-5-14(10-19)6-8-16/h1-8,10H,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMFDJHNHVLGCIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COC(=O)COC2=CC=C(C=C2)C=O)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Methyl-3-morpholin-4-yl-N-[2-(prop-2-enoylamino)ethyl]benzamide](/img/structure/B2662965.png)

![4-[(Furan-2-ylmethyl)-amino]-phenol](/img/structure/B2662966.png)

![2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2662969.png)

![2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-methyl-N-phenylacetamide](/img/structure/B2662970.png)

![Methyl 2-(isopropylthio)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2662972.png)

![(Z)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2662975.png)

![4-[4-Chloro-1-(4-hydroxy-3,5-dimethylphenyl)-1-methylbutyl]-2,6-dimethylphenol](/img/structure/B2662983.png)

![2-[5-[(4-Methoxyphenyl)methyl]-4,6-dimethylpyrimidin-2-yl]sulfanylacetic acid](/img/structure/B2662985.png)